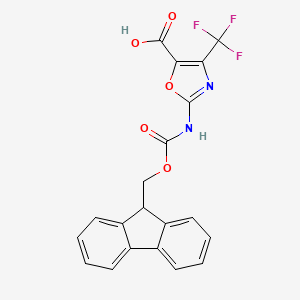
3-(3-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid is an organic compound that features a brominated thiophene ring attached to a dimethylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of n-butyllithium to lithiate thiophene, followed by bromination with a suitable brominating agent . The resulting bromothiophene can then be coupled with a dimethylpropanoic acid derivative under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other groups using reagents like Grignard reagents or organolithium compounds.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Grignard Reagents: Used for nucleophilic substitution reactions.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.
n-Butyllithium: Used for lithiation of thiophene.
Major Products:
Substituted Thiophenes: Formed through substitution reactions.
Biphenyl Derivatives: Resulting from coupling reactions.
Scientific Research Applications
3-(3-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(3-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid depends on its specific application. In chemical reactions, the bromine atom on the thiophene ring can act as a leaving group, facilitating nucleophilic substitution or coupling reactions. The dimethylpropanoic acid moiety can influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
3-Bromothiophene: A simpler analog without the dimethylpropanoic acid group.
3-(3-Bromothiophen-2-yl)boronic acid: Another brominated thiophene derivative with different functional groups.
Uniqueness: 3-(3-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid is unique due to the presence of both the brominated thiophene ring and the dimethylpropanoic acid moiety, which confer distinct chemical properties and reactivity patterns.
Properties
Molecular Formula |
C9H11BrO2S |
|---|---|
Molecular Weight |
263.15 g/mol |
IUPAC Name |
3-(3-bromothiophen-2-yl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C9H11BrO2S/c1-9(2,8(11)12)5-7-6(10)3-4-13-7/h3-4H,5H2,1-2H3,(H,11,12) |
InChI Key |
HNOOIKZQTSNXDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(C=CS1)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


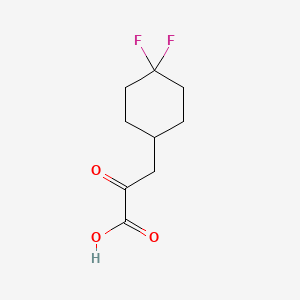

![4-(5-{[(Tert-butoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)butanoic acid](/img/structure/B13537919.png)
![3'-Oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane]](/img/structure/B13537920.png)

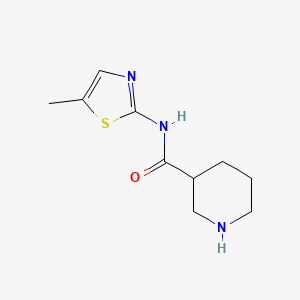
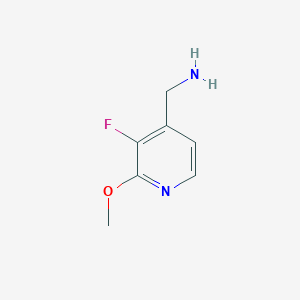

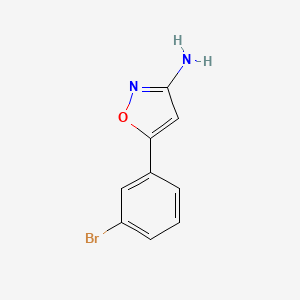
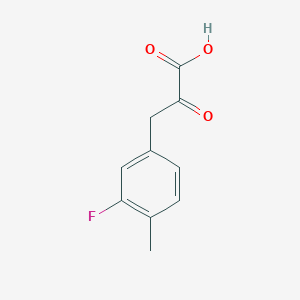
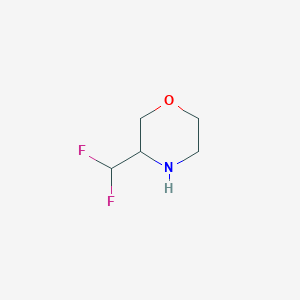

![4-Bromo-7-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B13537987.png)
